

Detailed synthesis protocol for Methyl 6-chloro-5-nitronicotinate.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 6-chloro-5-nitronicotinate

Cat. No.: B045655

[Get Quote](#)

Application Note: Synthesis of Methyl 6-chloro-5-nitronicotinate

Introduction

Methyl 6-chloro-5-nitronicotinate is a key building block in the synthesis of a variety of pharmaceutical compounds.^{[1][2]} It serves as an important intermediate in the development of drugs such as PARP inhibitors, immunomodulators, and anticoccidial agents.^{[1][3]} This document outlines a detailed protocol for the synthesis of **Methyl 6-chloro-5-nitronicotinate** from 6-Hydroxy-5-nitronicotinic acid. The procedure involves a two-step, one-pot reaction sequence: chlorination and esterification.

Reaction Scheme

The synthesis proceeds via the conversion of 6-Hydroxy-5-nitronicotinic acid to its acyl chloride, followed by esterification with methanol. The hydroxyl group on the pyridine ring is also substituted with a chlorine atom by the thionyl chloride.

Materials and Methods

Reagents and Solvents:

Reagent/Solvent	Formula	Molar Mass (g/mol)	Quantity (Equivalents)
6-Hydroxy-5-nitronicotinic acid	C6H4N2O5	184.11	1.0 eq
Thionyl chloride	SOCl2	118.97	4.7 eq
N,N-Dimethylformamide (DMF)	C3H7NO	73.09	0.15 eq (catalytic)
Methanol	CH3OH	32.04	1.4 eq
Dichloromethane	CH2Cl2	84.93	Solvent
Sodium Bicarbonate	NaHCO3	84.01	1.0 eq
Ethanol	C2H5OH	46.07	Recrystallization

Equipment:

- Round-bottom flask with reflux condenser
- Heating mantle
- Magnetic stirrer
- Low-temperature bath (e.g., dry ice/acetone)
- Rotary evaporator
- Standard glassware for extraction and crystallization

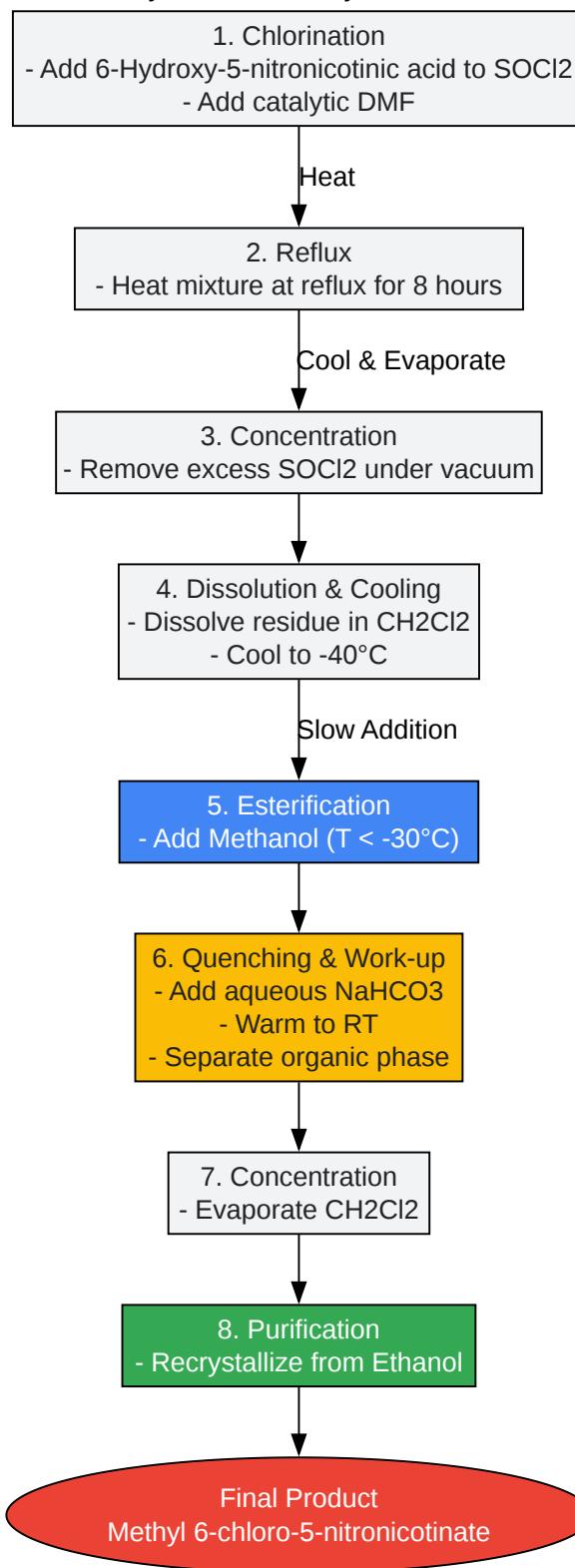
Experimental Protocol

A general procedure for the synthesis of **methyl 6-chloro-5-nitronicotinate** is as follows:[1][4]

- Chlorination:

- To a solution of 6-Hydroxy-5-nitronicotinic acid (1.0 eq) in thionyl chloride (4.7 eq), add a catalytic amount of N,N-dimethylformamide (DMF, 0.15 eq).[1][4]
- Heat the reaction mixture to reflux and maintain for 8 hours.[1][4]
- After the reaction is complete, concentrate the mixture under vacuum to remove excess thionyl chloride.[1][4]
- Esterification and Work-up:
 - Dissolve the concentrated residue in dichloromethane (CH₂Cl₂).[1][4]
 - Cool the solution to -40°C using a low-temperature bath.[1][4]
 - Slowly add methanol (1.4 eq) to the cooled solution, ensuring the internal temperature is maintained below -30°C.[1][4]
 - Following the addition of methanol, add an aqueous solution of sodium bicarbonate (1.0 eq).[1][4]
 - Allow the mixture to gradually warm to room temperature.[1][4]
 - Separate the organic phase from the aqueous phase.[1][4]
 - Concentrate the organic phase under vacuum.[1][4]
- Purification:
 - Purify the crude product by crystallization from ethanol to yield **Methyl 6-chloro-5-nitronicotinate**.[1][4] The reported yield for this procedure is 90%. [1][4]

Results and Discussion


Product Characterization:

Property	Value
Molecular Formula	C7H5ClN2O4 ^{[1][5]}
Molecular Weight	216.58 g/mol ^{[1][5]}
Appearance	Off-white to grey solid ^[3]
Melting Point	76 °C ^[3]
CAS Number	59237-53-5 ^[1]

This protocol provides a reliable and high-yielding method for the synthesis of **Methyl 6-chloro-5-nitronicotinate**. The use of thionyl chloride effectively performs both the chlorination of the hydroxyl group and the formation of the acyl chloride, which is then readily esterified. The procedure is straightforward and utilizes common laboratory reagents and equipment.

Experimental Workflow Diagram

Workflow for the Synthesis of Methyl 6-chloro-5-nitronicotinate

[Click to download full resolution via product page](#)**Caption: Synthesis workflow of **Methyl 6-chloro-5-nitronicotinate**.**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. Methyl-6-chloro-5-nitronicotinate CAS#: 59237-53-5 [m.chemicalbook.com]
- 4. Methyl-6-chloro-5-nitronicotinate synthesis - chemicalbook [chemicalbook.com]
- 5. Methyl 6-chloro-5-nitronicotinate | C7H5CIN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Detailed synthesis protocol for Methyl 6-chloro-5-nitronicotinate.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b045655#detailed-synthesis-protocol-for-methyl-6-chloro-5-nitronicotinate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com